molecular formula C21H17N3O3 B6058536 2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B6058536
M. Wt: 359.4 g/mol
InChI Key: YKUUZSHCMOVQQN-UHFFFAOYSA-N
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Description

The compound 2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide features a central acetamide scaffold linked to a 3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl group and a 2-methylphenoxy substituent.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-6-2-3-9-17(14)26-13-19(25)23-16-8-4-7-15(12-16)21-24-20-18(27-21)10-5-11-22-20/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUUZSHCMOVQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide (CAS No. 385388-39-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a 2-methylphenoxy group linked to an oxazole -substituted pyridine moiety. The molecular formula is C19_{19}H18_{18}N2_{2}O2_{2}, and it has a molecular weight of approximately 306.36 g/mol. This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, a study highlighted the synthesis of thiazole-(benz)azole derivatives that demonstrated anticancer activity against various tumor cell lines, suggesting that similar oxazole-containing compounds could possess anticancer effects as well .

  • Induction of Apoptosis : Compounds in this class may trigger apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Cell Proliferation : Studies using MTT assays have shown that these compounds can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .

Antimicrobial Activity

The oxazole ring is known for its antimicrobial properties. Compounds containing this moiety have been reported to inhibit the growth of various bacteria and fungi. This suggests that this compound may also exhibit similar antimicrobial effects.

Inhibition of Enzymatic Activity

Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in disease processes:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission . This suggests potential applications in treating neurological disorders.

Case Studies and Experimental Evidence

  • Anticancer Studies :
    • A study involving the synthesis and evaluation of related compounds showed promising results in reducing tumor cell viability through apoptosis induction and inhibition of DNA synthesis.
    • The activation of caspase-3 was specifically noted as a critical mechanism behind the anticancer activity observed in these studies.
  • Antimicrobial Studies :
    • Compounds with oxazole and pyridine rings have been tested against various pathogens. The results indicated significant antibacterial activity, warranting further investigation into their potential as therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerThiazole derivativesInduction of apoptosis, reduced viability
AntimicrobialOxazole-containing compoundsInhibition of bacterial growth
Enzyme InhibitionPiperazine derivativesInhibition of acetylcholinesterase

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of oxazolo[4,5-b]pyridine derivatives is highly dependent on the substituents attached to the phenoxy and acetamide groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Oxazolo[4,5-b]pyridine Acetamides
Compound Name Substituents Molecular Formula Key Activity (IC₅₀) Reference
Target Compound 2-Methylphenoxy C₂₂H₁₉N₃O₃ Not reported
2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide (4g) 4-Cyclohexylphenoxy C₂₇H₂₇N₃O₃ FAAH inhibition: 2.6 µM
2-(4-Phenylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide (4i) 4-Phenylphenoxy C₂₇H₂₁N₃O₃ FAAH inhibition: 0.35 µM
2-(4-Chloro-3-methylphenoxy)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}benzyl)acetamide 4-Chloro-3-methylphenoxy C₂₂H₁₈ClN₃O₃ Not reported
2-(4-Chlorophenoxy)-N-(2-methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide 4-Chlorophenoxy, 2-methoxy C₂₁H₁₆ClN₃O₄ Not reported

Key Findings from Comparative Studies

Substituent Position and Activity: The 4-phenylphenoxy substituent in compound 4i (IC₅₀ = 0.35 µM) demonstrates superior FAAH inhibition compared to the 4-cyclohexylphenoxy group in 4g (IC₅₀ = 2.6 µM), suggesting that aromatic substituents enhance binding affinity .

Electron-Donating vs. Electron-Withdrawing Groups: QSAR studies () indicate that electron-donating groups (e.g., methyl, methoxy) on the phenoxy ring improve activity by enhancing hydrophobic interactions or hydrogen bonding with target enzymes . Chlorine substituents (e.g., in and ) may reduce solubility but increase metabolic stability, balancing potency and pharmacokinetics.

Oxazolo[4,5-b]pyridine Core :

  • The fused oxazole-pyridine ring system () provides a planar structure conducive to π-π stacking in enzyme active sites. Derivatives with bulkier substituents (e.g., cyclohexyl) exhibit reduced activity due to steric clashes .

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